molecular formula C10H19ClN2 B3085686 [(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158265-14-5

[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No. B3085686
CAS RN: 1158265-14-5
M. Wt: 202.72 g/mol
InChI Key: QXOBTDUXEKLWOP-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1958064-71-5 . It has a molecular weight of 146.62 and its linear formula is C6H11ClN2 . It is a solid at room temperature and is stored in a dry, sealed environment .


Synthesis Analysis

The synthesis of pyrrole derivatives, which would include “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” can be represented by the linear formula C6H11ClN2 . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 146.62 and its linear formula is C6H11ClN2 .

Scientific Research Applications

Analysis and Detection

  • Detection and Analysis of Heterocyclic Aromatic Amines : A review highlighted the significance of analyzing heterocyclic aromatic amines like PhIP and its metabolites in foodstuffs and biological matrices. The review stressed the importance of liquid chromatography coupled to mass spectrometry for the sensitive and selective analysis of these compounds, hinting at the potential for similar methodologies to be applied for analyzing structurally related compounds (Teunissen et al., 2010).

Potential Toxicological Impact

  • Toxicity of Chemical Warfare Agent Degradation Products : Research into the degradation products of chemical warfare agents, including vesicants and nerve agents, may provide insights into the toxicological impacts of related nitrogen-containing compounds. This understanding is crucial for environmental and occupational health, suggesting potential research applications for related compounds in assessing toxicological risks and degradation pathways (Munro et al., 1999).

Therapeutic Applications

  • Imiquimod and Its Analogues : Imiquimod, a non-nucleoside imidazoquinolinamine, and its analogues, illustrate the therapeutic potential of nitrogen-containing heterocyclic compounds. Acting as immune response modifiers, these compounds show diverse biological functions, including antiviral, antiproliferative, and antitumor activities, suggesting a framework for researching similar compounds for cutaneous disease treatments (Syed, 2001).

Environmental and Industrial Applications

  • PFAS Removal by Amine-Functionalized Sorbents : The review on amine-containing sorbents for PFAS removal in water treatment highlights the environmental application of nitrogen-containing compounds. The focus on electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal can guide research into similar compounds for environmental remediation purposes (Ateia et al., 2019).

Safety and Hazards

The safety information for “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-methyl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c1-9(2)7-11-8-10-5-4-6-12(10)3;/h4-6,9,11H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOBTDUXEKLWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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